Home > Products > Screening Compounds P129054 > Fosteabine sodium
Fosteabine sodium - 65093-40-5

Fosteabine sodium

Catalog Number: EVT-1592787
CAS Number: 65093-40-5
Molecular Formula: C27H49N3NaO8P
Molecular Weight: 597.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cytarabine ocfosphate is a pyrimidine ribonucleoside monophosphate.
Overview

Fosteabine sodium, also known as cytarabine ocfosfate, is a compound primarily used in the treatment of certain types of cancer, particularly hematological malignancies. It is a prodrug of cytarabine, which means it is converted into the active drug upon administration. The compound is classified as an antimetabolite and is particularly effective in inhibiting DNA synthesis, making it valuable in chemotherapy regimens.

Source

Fosteabine sodium is synthesized from cytarabine, a nucleoside analog that mimics the structure of natural nucleosides. The synthesis involves the esterification of cytarabine with stearyl phosphate, which modifies its pharmacokinetic properties to enhance its therapeutic efficacy and reduce toxicity.

Classification

Fosteabine sodium falls under the category of antimetabolites, specifically targeting DNA synthesis. It is classified as a nucleoside analog due to its structural similarity to naturally occurring nucleosides, allowing it to interfere with nucleotide metabolism.

Synthesis Analysis

Methods

The synthesis of fosteabine sodium involves several steps:

  1. Esterification: The primary method for synthesizing fosteabine sodium includes the esterification reaction between cytarabine and stearyl phosphate. This reaction typically requires anhydrous solvents and specific catalysts to promote the formation of the ester bond.
  2. Purification: Following synthesis, the compound undergoes purification processes such as crystallization and chromatography to achieve high purity levels suitable for pharmaceutical use.

Technical Details

  • Reaction Conditions: The reaction conditions are meticulously controlled, including temperature, pH, and solvent choice, to maximize yield and minimize impurities. Industrial production often employs optimized conditions for large-scale synthesis.
  • Yield: The synthetic process aims for a high yield, generally around 90%, through efficient reaction management and purification techniques.
Molecular Structure Analysis

Structure

Fosteabine sodium has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. Its molecular formula is C27H50N3O8PC_{27}H_{50}N_{3}O_{8}P with a sodium ion balance.

Data

  • InChI Key: JOJYUFGTMHSFEE-YONYXQDTSA-M
  • SMILES Notation: CCCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1C@HO.[Na+]

These structural representations illustrate the arrangement of atoms within the molecule, highlighting its functional groups essential for biological activity.

Chemical Reactions Analysis

Reactions

Fosteabine sodium participates in several key chemical reactions:

  1. Hydrolysis: The primary reaction is hydrolysis, where fosteabine sodium converts into cytarabine in the presence of water. This reaction releases the active drug that exerts therapeutic effects.
  2. Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, leading to various metabolites that may influence its pharmacological profile.

Technical Details

  • Reagents Used: Common reagents include water for hydrolysis and various oxidizing or reducing agents depending on the desired reaction pathway.
  • Conditions: Controlled temperatures and pH levels are essential for optimizing reaction outcomes.
Mechanism of Action

Fosteabine sodium acts primarily through its active metabolite, cytarabine. Upon hydrolysis:

  1. Incorporation into DNA: Cytarabine is incorporated into DNA during the S-phase of the cell cycle.
  2. Inhibition of Enzymes: It inhibits DNA polymerase and RNA polymerase, essential enzymes for DNA replication and transcription.
  3. Induction of Apoptosis: This inhibition disrupts normal cellular processes, ultimately leading to apoptosis (programmed cell death) in cancer cells.

The resistance to deamination by cytidine deaminase allows for prolonged systemic exposure to cytarabine, enhancing its therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fosteabine sodium typically appears as a white crystalline powder.
  • Solubility: It is soluble in water due to its ionic nature, facilitating its administration in aqueous solutions.

Chemical Properties

  • Stability: The compound exhibits stability under controlled conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on purity but generally aligns with typical values for similar compounds.

Relevant analytical techniques such as thermogravimetric analysis and differential scanning calorimetry are employed to assess these properties further .

Applications

Fosteabine sodium is primarily utilized in scientific and medical applications:

  1. Cancer Treatment: It is extensively used in chemotherapy protocols for treating leukemia and other hematological cancers due to its efficacy in inhibiting DNA synthesis.
  2. Research Applications: The compound serves as a model for studying nucleoside analogs' mechanisms and effects on cellular processes.
  3. Pharmaceutical Development: Ongoing research focuses on optimizing its formulation and delivery methods to enhance therapeutic outcomes while minimizing side effects.
Introduction to Fosteabine Sodium

Fosteabine sodium (chemical name: fiacitabine 5'-phosphate sodium salt) represents an advanced phosphate prodrug strategy applied to the broad-spectrum antiviral nucleoside analogue fiacitabine (FIAC). This compound exemplifies modern approaches to overcoming the inherent pharmacokinetic limitations of nucleoside therapeutics, specifically poor membrane permeability and oral bioavailability stemming from high polarity and ionization at physiological pH [2] [7]. As a phosphate ester derivative, Fosteabine sodium leverages enzymatic activation pathways ubiquitous in human tissues to deliver the parent compound FIAC, which demonstrates activity against herpesviruses, cytomegalovirus (CMV), and hepatitis B virus (HBV) through inhibition of viral DNA polymerase [1] [3]. Its design aligns with prodrug solutions addressing the critical challenge of translating in vitro antiviral efficacy into clinical utility.

Historical Development of Nucleoside Analog Therapeutics

The development of nucleoside analogues spans over six decades, marked by iterative innovations targeting viral and cellular replication pathways. Early antiviral nucleosides like idoxuridine (IDU, 1962) and vidarabine (ara-A, 1969) established the therapeutic principle of nucleoside metabolic interference but suffered from limitations like rapid deamination, poor solubility, and systemic toxicity [1] [5]. FIAC (fluoroiodoarabinofuranosylcytosine), synthesized in the late 1970s by Jack Fox at Memorial Sloan Kettering, emerged as a potent successor with broader antiviral activity against Herpes simplex virus (HSV), Varicella zoster virus (VZV), and HBV. Preclinical studies demonstrated its superior potency over vidarabine, yet clinical development revealed dose-limiting bone marrow toxicity and unpredictable bioavailability due to erratic gastrointestinal absorption and extensive first-pass metabolism [1] [3].

The 1980s–1990s witnessed transformative advances with the advent of acyclovir (guanosine analogue) and prodrug engineering. Acyclovir’s success highlighted the impact of selective activation by viral thymidine kinase (TK), while its prodrug valacyclovir underscored how carrier-linked modifications (e.g., amino acid esters) could enhance oral delivery. Concurrently, phosphate prodrug strategies gained traction for nucleotides, exemplified by foscarnet derivatives and adefovir dipivoxil, addressing the challenge of polar phosphonate group delivery [2] [4] [9]. Fosteabine sodium evolved from this era, positioning FIAC within a prodrug framework to bypass its absorption barriers while retaining antiviral efficacy.

Table 1: Key Milestones in Nucleoside Analog Development Relevant to Fosteabine Sodium

YearCompoundStructural InnovationClinical Impact
1962Idoxuridine (IDU)5-Iodo-2′-deoxyuridineFirst antiviral drug; limited by toxicity
1979FIAC2′-Fluoro-5-iodo-arabinocytosineBroad-spectrum antiviral; poor bioavailability
1984AcyclovirAcyclic guanosine analogueGold standard for herpesviruses; selective activation
1996Adefovir dipivoxilBis-pivaloyloxymethyl phosphonate esterProdrug for HBV therapy; improved intestinal uptake
2000sFosteabine sodium5′-Phosphate ester of FIACEnhanced solubility and targeted activation for FIAC

Therapeutic Rationale for Phosphate-Prodrug Design Strategies

Phosphate prodrugs like Fosteabine sodium address two fundamental limitations of nucleoside analogues: low aqueous solubility and inefficient cellular uptake. The phosphoric acid moiety, when esterified to the nucleoside’s 5′-hydroxyl group, confers high hydrophilicity, enabling formulation as stable injectable or high-concentration oral solutions. This contrasts sharply with FIAC itself, which exhibits suboptimal solubility (<1 mg/mL in water), restricting intravenous dosing and oral absorption [2] [7] [9].

Mechanism of Bioactivation

Fosteabine sodium’s activation relies on endogenous alkaline phosphatase (ALP) and carboxylesterase enzymes. ALP, expressed abundantly in intestinal mucosa, liver, and kidney, cleaves the phosphate ester to liberate FIAC. Subsequent intracellular phosphorylation by nucleoside kinases forms FIAC triphosphate, the active metabolite inhibiting viral DNA polymerase. This stepwise activation capitalizes on:

  • Ubiquity of ALP: Ensures consistent prodrug conversion across tissues [2] [9].
  • Controlled release: Minimizes systemic exposure to unmodified FIAC, potentially reducing off-target effects [4] [7].

Structural Optimization and Pharmacokinetic Advantages

The design of Fosteabine sodium incorporates lessons from prior phosphate prodrugs:

  • Sodium salt counterion: Enhances water solubility (>50-fold increase vs. FIAC) for parenteral administration [2] [4].
  • Enzymatic specificity: Avoids reliance on hepatic cytochrome P450 enzymes, reducing drug–drug interaction risks [9].
  • Biodistribution: Polar phosphate group limits passive diffusion, concentrating prodrug hydrolysis in ALP-rich sites (e.g., intestinal brush border, liver sinusoids), which may align with viral replication niches for HBV/CMV [7] [9].

Table 2: Structural and Pharmacokinetic Features of FIAC vs. Fosteabine Sodium

PropertyFIACFosteabine SodiumPharmacological Impact
Aqueous solubilityLow (<1 mg/mL)High (>50 mg/mL)Enables IV infusion and concentrated oral formulations
Polar surface area~90 Ų~140 ŲReduces passive diffusion; targets ALP-mediated uptake
Primary clearanceHepatic deaminationALP hydrolysis → FIAC releaseMinimizes inactive metabolites; improves bioavailability
Bioavailability<20% (variable)>80% (design-targeted)Predictable dosing and exposure

Figure: Activation Pathway of Fosteabine Sodium

Fosteabine sodium (inactive)  │  ├─ Alkaline phosphatase (ALP)  │  ↓  FIAC (parent nucleoside)  │  ├─ Cellular kinases (dCK/TK)  │  ↓  FIAC-triphosphate (active)  → Viral DNA polymerase inhibition  

The therapeutic rationale extends beyond solubility enhancement. By leveraging physiological phosphatases, Fosteabine sodium exemplifies tissue-targeted delivery, potentially concentrating FIAC at sites of viral replication while mitigating systemic toxicity—a strategy validated by successors like tenofovir alafenamide [7] [9]. This approach underscores phosphate prodrugs as indispensable tools for optimizing the pharmacokinetic profiles of nucleoside therapeutics with intrinsically challenging physicochemical properties [2] [4].

Properties

CAS Number

65093-40-5

Product Name

Fosteabine sodium

IUPAC Name

sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate

Molecular Formula

C27H49N3NaO8P

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C27H50N3O8P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);/q;+1/p-1/t22-,24-,25+,26-;/m1./s1

InChI Key

JOJYUFGTMHSFEE-YONYXQDTSA-M

SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+]

Synonyms

1-arabinofuranosylcytosine-5'-stearylphosphate
cytarabine ocfosfate
Fosteabine
stearyl-ara-CMP
YNK 01
YNK-01

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.